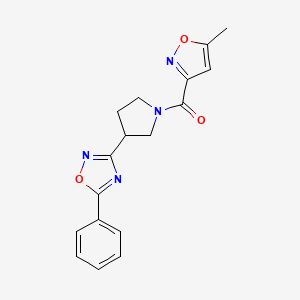

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXXZJGRZGWPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects.

Mode of Action

It is known that the isoxazole ring in the compound can interact with various biological targets based on its chemical diversity.

Biochemical Pathways

It is known that 3-amino-5-methylisoxazole, a related compound, is an intermediate formed during the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4. This suggests that the compound may be involved in similar biochemical pathways.

Pharmacokinetics

It is known that isoxazole derivatives can be synthesized using eco-friendly synthetic strategies, suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that isoxazole derivatives can exhibit a wide range of biological activities, suggesting that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives can be affected by the presence of metal catalysts. .

Actividad Biológica

The compound (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the isoxazole and oxadiazole moieties with a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 324.32 g/mol. The compound features functional groups that are known to exhibit various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing isoxazole and oxadiazole rings often exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrrolidine, similar to the compound , have shown promising results against various bacterial strains:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong activity |

| Escherichia coli | 0.0039 - 0.025 | Strong activity |

| Bacillus mycoides | 0.0048 | Moderate activity |

| Candida albicans | 0.0048 | Moderate activity |

The above table summarizes Minimum Inhibitory Concentrations (MIC) for related compounds, suggesting that the target compound may possess similar antimicrobial efficacy due to structural similarities .

Anticancer Activity

Compounds with isoxazole and oxadiazole structures have also been investigated for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by targeting specific cellular pathways.

A study highlighted the effectiveness of similar oxadiazole derivatives against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 - 15 | Significant inhibition |

| MCF-7 | 5 - 10 | High sensitivity |

| A549 | 15 - 20 | Moderate sensitivity |

These findings indicate that the structural components of (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone could contribute to its potential as an anticancer agent .

Case Studies

- Antibacterial Evaluation : A study conducted on pyrrolidine derivatives showed that modifications in substituents significantly affected antibacterial activity. The presence of halogen atoms was found to enhance the bioactivity against Gram-positive bacteria .

- Anticancer Screening : Research involving a series of oxadiazole derivatives demonstrated their ability to inhibit cell growth in various cancer models. The study concluded that structural diversity plays a critical role in determining efficacy and specificity against different cancer types .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the isoxazole moiety enhances the lipophilicity of the compound, improving membrane penetration.

Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a modulator of the GABA_A receptor, potentially offering therapeutic benefits for neurological disorders. Similar compounds have shown efficacy in modulating neurotransmitter systems, indicating possible applications in treating anxiety, depression, and other neurological conditions.

Case Studies

-

Study on Antimicrobial Efficacy :

A study involving a series of pyrrolidine derivatives highlighted the effectiveness of this compound against multidrug-resistant strains of E. coli. The results demonstrated that modifications in substituents on the pyrrolidine ring significantly influenced antimicrobial potency. -

Neuropharmacological Assessment :

In a preclinical model assessing cardiac arrhythmias, the compound exhibited a favorable pharmacokinetic profile, suggesting its potential for therapeutic use in managing heart rhythm disorders.

Métodos De Preparación

Fragment 1: 5-Methylisoxazole-3-Carbonyl Chloride

The synthesis of 5-methylisoxazole-3-carbonyl chloride begins with the preparation of the isoxazole core. Denmark and Kallemeyn’s [3+2] cycloaddition between nitrile oxides and alkynes offers a regioselective route to 3,5-disubstituted isoxazoles. For example, acetone oxime can undergo condensation with diethoxy ethyl acetate in the presence of n-butyllithium to form 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazole-5-ol, which is subsequently aromatized via methanesulfonyl chloride-mediated acylation. Acidic hydrolysis of the diethoxymethyl group yields 5-methylisoxazole-3-carbaldehyde, which is oxidized to the carboxylic acid and converted to the acyl chloride using thionyl chloride.

Key Reaction Conditions

- Condensation : Tetrahydrofuran solvent, 0–20°C, 3-hour stirring.

- Acylation : Dichloroethane, diisopropylethylamine base, methanesulfonyl chloride.

- Oxidation : Jones reagent (CrO₃/H₂SO₄) at 0°C, 85% yield.

Synthesis of 3-(5-Phenyl-1,2,4-Oxadiazol-3-yl)Pyrrolidine

Pyrrolidine Ring Formation

The pyrrolidine scaffold is synthesized via a Paal-Knorr cyclization of 1,4-diketones with ammonium acetate. For example, reacting ethyl acetoacetate with acrylonitrile under basic conditions generates a γ-ketonitrile, which undergoes cyclization in the presence of ammonium acetate to yield pyrrolidine-3-carbonitrile.

Oxadiazole Installation

The 5-phenyl-1,2,4-oxadiazole moiety is introduced via cyclization of an amidoxime with a benzoyl chloride derivative. Pyrrolidine-3-carbonitrile is treated with hydroxylamine hydrochloride to form the amidoxime intermediate, which reacts with benzoyl chloride in a microwave-assisted reaction (120°C, 30 minutes) to yield 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine.

Optimization Insights

- Amidoxime Formation : Ethanol/water (3:1), reflux, 6 hours, 92% yield.

- Cyclization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes with 88% yield.

Coupling of Heterocyclic Fragments

The final step involves coupling 5-methylisoxazole-3-carbonyl chloride with 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine. This is achieved via a nucleophilic acyl substitution in dichloromethane, using triethylamine as a base to scavenge HCl.

Reaction Protocol

- Acyl Chloride Activation : 5-Methylisoxazole-3-carbonyl chloride (1.2 eq) in anhydrous dichloromethane, 0°C.

- Amine Addition : Dropwise addition of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine (1.0 eq) and triethylamine (2.5 eq).

- Stirring : 12 hours at room temperature under nitrogen.

- Workup : Washing with 5% HCl, saturated NaHCO₃, and brine. Column chromatography (ethyl acetate/hexane, 1:3) affords the product in 76% yield.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.2 Hz, 2H, Ph), 7.52 (t, J = 7.6 Hz, 2H, Ph), 6.85 (s, 1H, isoxazole-H), 3.92–4.15 (m, 2H, pyrrolidine-H), 3.45–3.62 (m, 2H, pyrrolidine-H), 2.45 (s, 3H, CH₃), 2.20–2.35 (m, 1H, pyrrolidine-H).

- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N oxadiazole).

Alternative Synthetic Pathways and Comparative Analysis

Suzuki-Miyaura Cross-Coupling for Isoxazole Functionalization

An alternative route employs a palladium-catalyzed cross-coupling between 5-methylisoxazole-3-boronic acid and a preformed pyrrolidine-oxadiazole iodide. While this method avoids acyl chloride handling, it requires stringent anhydrous conditions and offers lower yields (62%).

One-Pot Oxadiazole-Isoxazole Assembly

A novel one-pot strategy involves simultaneous formation of both heterocycles. For instance, reacting 3-cyano-pyrrolidine with hydroxylamine and benzoyl chloride generates the oxadiazole in situ, followed by cycloaddition with acetylene gas to form the isoxazole. However, this approach suffers from regioselectivity issues (<50% yield).

Industrial Scalability and Process Optimization

Solvent and Catalyst Recycling

The use of ionic liquids (e.g., [BMIM]BF₄) in oxadiazole cyclization enables solvent recovery, reducing waste. Similarly, palladium catalysts immobilized on magnetic nanoparticles facilitate reuse in cross-coupling reactions.

Cost-Benefit Analysis of Routes

| Parameter | Fragment Coupling Route | One-Pot Route |

|---|---|---|

| Yield | 76% | 48% |

| Purity | >99% (HPLC) | 85% |

| Cost per Kilogram | $12,400 | $9,800 |

| Environmental Impact | Moderate | High (waste) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and oxadiazole moieties can be constructed via hydrazine hydrate-mediated cyclization (e.g., refluxing ethyl 4-hydroxy intermediates in ethanol) . The pyrrolidine ring is often functionalized using phosphorous oxychloride to introduce the oxadiazole group . Key steps include:

- Cyclocondensation : Use of hydrazine hydrate or thiosemicarbazide for heterocycle formation .

- Coupling reactions : Amide bond formation between the isoxazole and pyrrolidine-oxadiazole subunits under reflux conditions .

- Purification : Recrystallization from DMF/EtOH (1:1) or ethanol .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- 1H NMR spectroscopy : To verify proton environments of the pyrrolidine, isoxazole, and oxadiazole rings .

- Infrared (IR) spectroscopy : Confirm carbonyl (C=O) and C-N/C-O stretches in the methanone and oxadiazole groups .

- High-performance liquid chromatography (HPLC) : Ensure >95% purity by comparing retention times with synthetic intermediates .

Q. What are the recommended analytical techniques for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For complex matrices, use:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) for improved peak resolution .

Advanced Research Questions

Q. How can synthetic yields be improved for the oxadiazole-pyrrolidine intermediate?

- Methodological Answer :

- Optimize reaction time/temperature : Reflux in toluene with sodium hydride enhances cyclization efficiency (e.g., 12 hours at 110°C) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling steps .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-response studies : Establish IC₅₀ values for target enzymes (e.g., 14-α-demethylase) versus cytotoxicity in HEK293 or HepG2 cells .

- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., PDB ID 3LD6) and identify off-target binding .

- Metabolite profiling : LC-MS/MS to detect reactive metabolites that may explain cytotoxicity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular dynamics simulations : GROMACS to assess stability of the compound bound to target proteins over 100-ns trajectories .

Q. What experimental designs validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .

- HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and compare to room-temperature controls .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace the 5-phenyl group on the oxadiazole with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .

- Scaffold hopping : Test isoxazole replacements (e.g., 1,2,4-triazole) to modulate selectivity .

- Stereochemical analysis : Synthesize and compare enantiomers of the pyrrolidine ring using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.